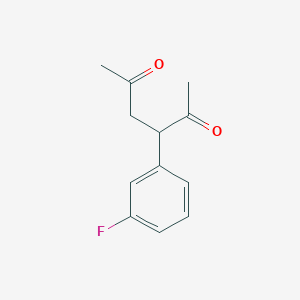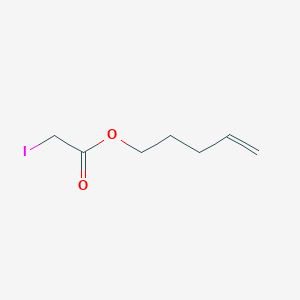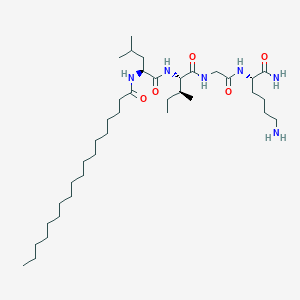
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is a complex peptide compound It is composed of several amino acids, including lysine, leucine, isoleucine, and glycine, with an oxooctadecyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The oxooctadecyl group is introduced through a specific coupling reaction with the lysine residue. The reaction conditions often involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for characterization.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, and reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxooctadecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxooctadecyl group may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and interaction with membrane-bound proteins. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Lysinamide, N-(1-oxooctadecyl)-L-tyrosylglycyl-L-tyrosyl-L-prolinamide
- L-Lysine, N6-(1-oxooctadecyl)-, calcium salt (2:1)
Uniqueness
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence and the presence of the oxooctadecyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
562834-19-9 |
|---|---|
Formule moléculaire |
C38H74N6O5 |
Poids moléculaire |
695.0 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]octadecanamide |
InChI |
InChI=1S/C38H74N6O5/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33(45)43-32(27-29(3)4)37(48)44-35(30(5)7-2)38(49)41-28-34(46)42-31(36(40)47)24-22-23-26-39/h29-32,35H,6-28,39H2,1-5H3,(H2,40,47)(H,41,49)(H,42,46)(H,43,45)(H,44,48)/t30-,31-,32-,35-/m0/s1 |
Clé InChI |
NKLIXBYMXXJPCB-ABVVNCBOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


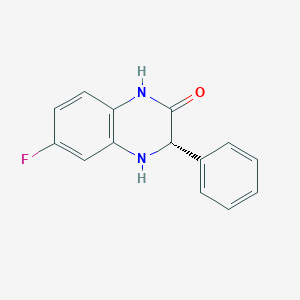
ethanenitrile](/img/structure/B14237737.png)



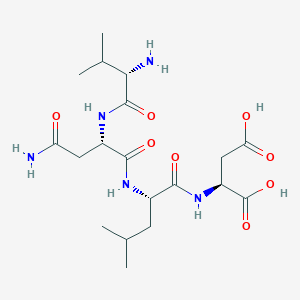
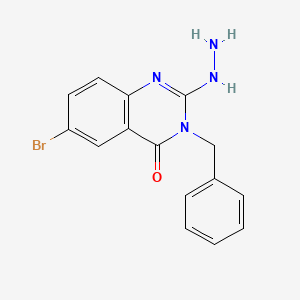
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
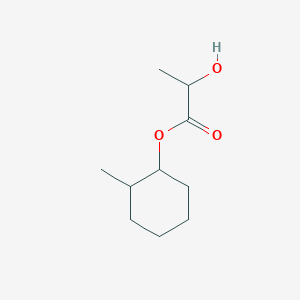
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
